

# Synthesis of 2-Methylfuran-3-carbohydrazide: A Versatile Intermediate for Drug Discovery

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## Compound of Interest

Compound Name: 2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015

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## Application Note

The synthesis of **2-methylfuran-3-carbohydrazide** from ethyl 2-methylfuran-3-carboxylate provides a key building block for the development of novel therapeutic agents. Furan-containing compounds are a significant class of heterocycles known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The carbohydrazide moiety is also a well-established pharmacophore and a versatile synthetic handle for creating more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems.[4][5] These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[5]

For researchers in drug development, **2-methylfuran-3-carbohydrazide** serves as a valuable starting material for generating libraries of compounds for biological screening. Its derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic activity against various cancer cell lines. Furthermore, the structural motif of furan carboxamides has been explored for antibiofilm activity against pathogenic bacteria like *Pseudomonas aeruginosa*. [6] The straightforward synthesis of **2-methylfuran-3-carbohydrazide**, as detailed in the following protocol, makes it an accessible intermediate for medicinal chemistry campaigns aimed at discovering new drugs.

## Experimental Protocol: Synthesis of 2-Methylfuran-3-carbohydrazide

This protocol details a standard laboratory procedure for the synthesis of **2-methylfuran-3-carbohydrazide** via the hydrazinolysis of ethyl 2-methylfuran-3-carboxylate. This method is a common and effective way to convert esters to their corresponding hydrazides.<sup>[7][8]</sup>

#### Materials:

- Ethyl 2-methylfuran-3-carboxylate
- Hydrazine hydrate ( $\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$ ), 80% solution or higher
- Ethanol (absolute)
- Deionized water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane (DCM)
- Standard thin-layer chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask
- Rotary evaporator
- Standard laboratory glassware
- Melting point apparatus
- NMR spectrometer

- FTIR spectrometer

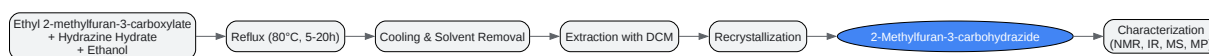
#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methylfuran-3-carboxylate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).
- **Addition of Hydrazine Hydrate:** To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.<sup>[7]</sup>
- **Reaction:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C).<sup>[7]</sup> Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 5-20 hours.<sup>[7]</sup>
- **Work-up and Isolation:** After the reaction is complete (as indicated by the disappearance of the starting ester spot on the TLC plate), allow the mixture to cool to room temperature. If a solid precipitate forms, it can be collected by filtration.<sup>[7]</sup> If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- **Extraction:** To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).<sup>[7]</sup>
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude **2-methylfuran-3-carbohydrazide** can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure product.

## Quantitative Data Summary

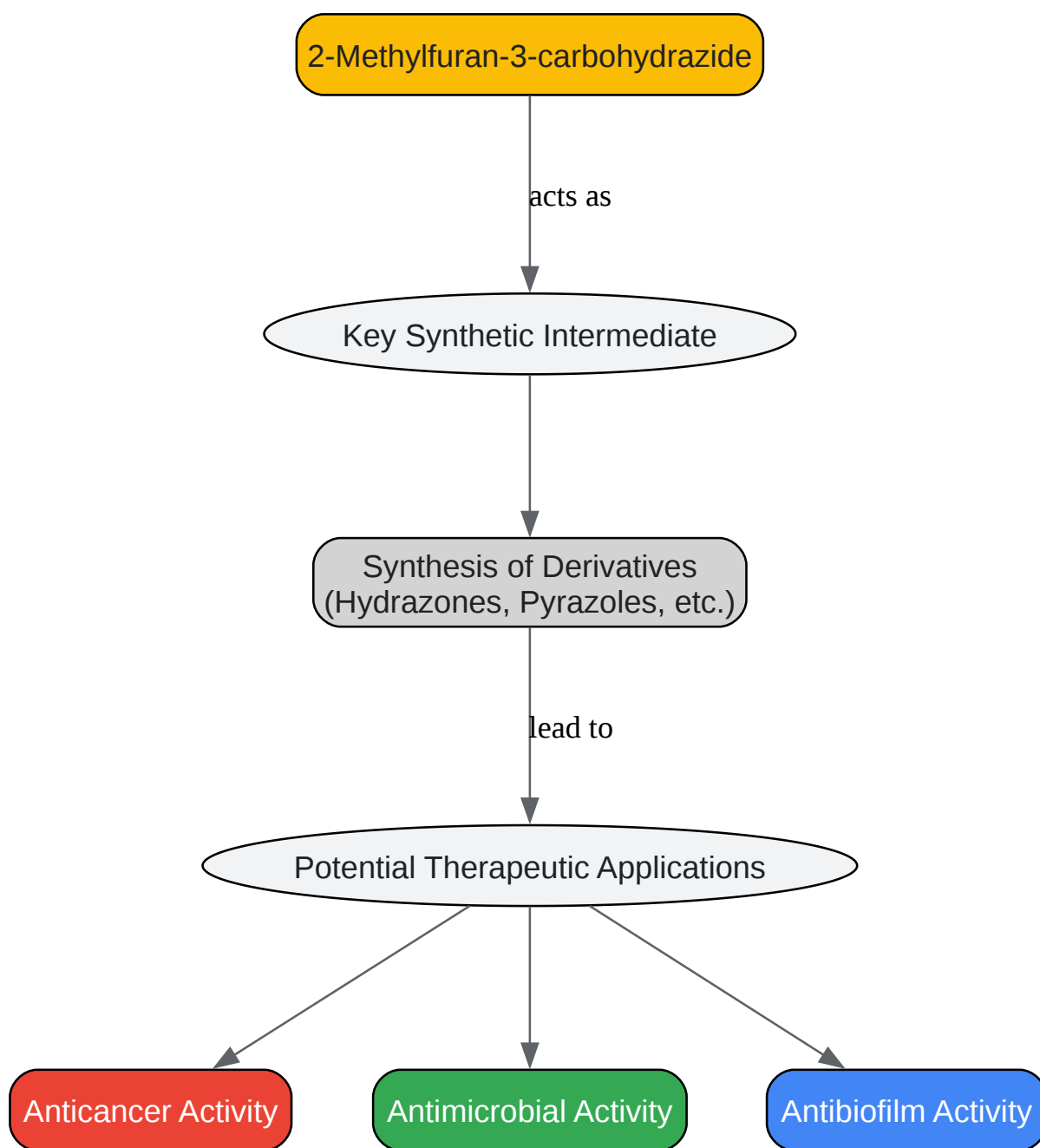
Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	140.14 g/mol	[7]
CAS Number	315672-60-7	[7]
Physical Form	Solid	
Melting Point	Not experimentally determined in the searched literature.	
<sup>1</sup> H NMR (Predicted)	Due to the lack of experimental data in the searched literature, a predicted spectrum would be necessary for characterization.	
<sup>13</sup> C NMR (Predicted)	Due to the lack of experimental data in the searched literature, a predicted spectrum would be necessary for characterization.	
IR (Predicted)	Typical absorptions would be expected for N-H, C=O, and C-O-C functional groups.	
Mass Spec (m/z)	[M+H] <sup>+</sup> : 141.06586, [M+Na] <sup>+</sup> : 163.04780	

## Visualizations



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Caption: Experimental workflow for the synthesis of **2-methylfuran-3-carbohydrazide**.



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Caption: Potential applications of **2-methylfuran-3-carbohydrazide** derivatives.

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